Technical Monograph: 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid
Technical Monograph: 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid
[1]
Chemical Identity & Core Profile[1][2][3][4][5][6]
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid is a specialized sulfonyl-piperidine scaffold widely utilized in medicinal chemistry as a pharmacophore for enzyme inhibition, particularly in the design of Matrix Metalloproteinase (MMP) inhibitors and ligands for G-Protein Coupled Receptors (GPCRs).
Nomenclature & Identifiers
| Parameter | Technical Detail |
| CAS Registry Number | 147959-02-2 |
| IUPAC Name | 1-(Naphthalene-2-ylsulfonyl)piperidine-4-carboxylic acid |
| Common Synonyms | 1-(2-Naphthylsulfonyl)isonipecotic acid; 1-(Naphthalene-2-sulfonyl)-4-piperidinecarboxylic acid |
| Molecular Formula | C₁₆H₁₇NO₄S |
| Molecular Weight | 319.38 g/mol |
| SMILES | O=C(O)C1CCN(S(=O)(=O)c2ccc3ccccc3c2)CC1 |
| InChI Key | MDJITYWHEVEXJY-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value / Characteristic |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH) |
| pKa (Calculated) | Carboxylic acid: ~4.5; Sulfonamide nitrogen is non-basic |
| LogP (Predicted) | ~2.3 – 2.8 (Lipophilic scaffold) |
| Storage Conditions | +2°C to +8°C, desiccated, protected from light |
Synthesis & Production Protocol
The synthesis of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid follows a classic Schotten-Baumann sulfonylation pathway. This protocol ensures high regioselectivity for the piperidine nitrogen, avoiding side reactions at the carboxylic acid moiety.
Reaction Mechanism
The nucleophilic nitrogen of isonipecotic acid attacks the electrophilic sulfur of 2-naphthalenesulfonyl chloride. The reaction requires a base to scavenge the liberated HCl and maintain the nucleophilicity of the secondary amine.
Figure 1: Synthetic pathway via Schotten-Baumann sulfonylation.
Validated Experimental Protocol
Objective: Synthesis of 10g batch of CAS 147959-02-2.
Reagents:
-
Isonipecotic acid (CAS 498-94-2): 4.0 g (31.0 mmol)
-
2-Naphthalenesulfonyl chloride (CAS 93-11-8): 7.7 g (34.0 mmol, 1.1 eq)
-
Sodium Carbonate (
): 9.8 g (93.0 mmol, 3.0 eq) -
Solvent System: 1:1 Water/1,4-Dioxane (100 mL total)
Step-by-Step Methodology:
-
Solubilization : In a 250 mL round-bottom flask, dissolve isonipecotic acid and sodium carbonate in 50 mL of distilled water. Stir until clear (pH > 10).
-
Addition : Dissolve 2-naphthalenesulfonyl chloride in 50 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amine solution over 30 minutes at
(ice bath). -
Reaction : Allow the mixture to warm to room temperature (
) and stir vigorously for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1] -
Work-up :
-
Concentrate the mixture under reduced pressure to remove dioxane.
-
Dilute the remaining aqueous residue with 50 mL water.
-
Wash with diethyl ether (
) to remove unreacted sulfonyl chloride (organic layer discarded).
-
-
Precipitation : Acidify the aqueous layer carefully with 1N HCl to pH ~2–3. The product will precipitate as a white solid.
-
Purification : Filter the precipitate, wash with cold water (
), and dry in a vacuum oven at overnight.-
Optional Recrystallization: If purity <98%, recrystallize from Ethanol/Water.
-
Biological Relevance & Applications[1][2][4][5][8][10][11][12]
This compound serves as a critical privileged scaffold in drug discovery. The arylsulfonyl-piperidine moiety mimics the transition state of peptide bond hydrolysis, making it a potent backbone for protease inhibitors.
Matrix Metalloproteinase (MMP) Inhibition
The carboxylic acid group functions as a zinc-binding group (ZBG), chelating the catalytic zinc ion (
Integrin Antagonism
Derivatives of this scaffold are explored as antagonists for integrins (
Chemical Probe Development
Researchers utilize CAS 147959-02-2 as a starting material to synthesize libraries of hydroxamic acids (converting -COOH to -CONHOH) to increase potency against metalloproteases.
Figure 2: Pharmacological utility and mechanism of action for the sulfonyl-piperidine scaffold.
Quality Control & Analytic Standards
To ensure data integrity in biological assays, the compound must meet strict QC criteria.
| Test | Acceptance Criteria | Methodology |
| Purity | HPLC (C18 column, ACN/Water gradient) | |
| Identity (NMR) | Conforms to structure | |
| Identity (MS) | LC-MS (ESI, Negative Mode) | |
| Residual Solvents | GC-Headspace (Dioxane limit) |
Safety & Handling (GHS)[1]
Signal Word: WARNING
| Hazard Statement | Code | Description |
| H315 | Skin Irrit. 2 | Causes skin irritation. |
| H319 | Eye Irrit. 2A | Causes serious eye irritation. |
| H335 | STOT SE 3 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation : Handle in a chemical fume hood to avoid dust inhalation.
-
First Aid : In case of contact, rinse thoroughly with water for 15 minutes.
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 3773, Piperidine-4-carboxylic acid (Isonipecotic acid). Retrieved from [Link]
-
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735–2776. (Contextual grounding for sulfonyl piperidine scaffold utility).
